molecular formula Al4Nd B14731413 CID 78061922

CID 78061922

Cat. No.: B14731413
M. Wt: 252.17 g/mol
InChI Key: KZXSAVVXUWYCEK-UHFFFAOYSA-N
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Description

CID 78061922 is a unique chemical entity in the PubChem Compound database. Based on the evidence, this compound may have been analyzed using techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) or vacuum distillation for fractionation, as these methods are commonly applied to characterize chemical compounds and their derivatives . However, the exact molecular formula, biological activity, or synthesis route for this compound remains unspecified in the provided sources.

Properties

Molecular Formula

Al4Nd

Molecular Weight

252.17 g/mol

InChI

InChI=1S/4Al.Nd

InChI Key

KZXSAVVXUWYCEK-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Al].[Nd]

Origin of Product

United States

Preparation Methods

The synthesis of CID 78061922 involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the use of organic amines and dianhydrides, which are dissolved in a solvent and stirred to react. This process often involves multiple stages, including amidation, reduction, and protection reactions to achieve the desired product . Industrial production methods may vary, but they typically involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

CID 78061922 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions, highlighting the compound’s versatility in chemical synthesis .

Scientific Research Applications

CID 78061922 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, the compound’s unique properties make it a potential candidate for drug development and therapeutic applications. Additionally, in industry, this compound can be used in the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of CID 78061922 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78061922, comparisons with structurally or functionally analogous compounds are critical. Below is a synthesized analysis based on general principles and analogous cases:

Table 1: General Comparison Framework

Property This compound (Inferred) Similar Compound (Example: CAS 899809-61-1) Key Differences/Similarities
Molecular Weight Not reported 265.31 g/mol Molecular weight impacts solubility and bioavailability .
Spectral Data GC-MS chromatogram High GI absorption, BBB permeability Analytical methods (e.g., GC-MS vs. UV-Vis) affect characterization.
Synthetic Route Vacuum distillation Amide coupling reactions This compound may lack the stereochemical complexity of CAS 899809-61-1.
Safety Profile Not reported H302 (harmful if swallowed) Hazard data for this compound are unavailable, limiting safety comparisons.

Key Research Findings

Analytical Techniques : this compound’s characterization via GC-MS aligns with workflows for volatile or semi-volatile compounds, whereas similar compounds like CAS 1254115-23-5 require advanced solubility profiling (e.g., ESOL or SILICOS-IT models) .

Structural Analogues : Compounds with comparable molecular weights (e.g., CID 57892468, MW 265.31) often exhibit divergent physicochemical properties due to functional group variations. For instance, logP values (a measure of lipophilicity) significantly influence drug-likeness but are unreported for this compound .

Biological Relevance : Unlike CAS 1254115-23-5 (a P-gp substrate and CYP inhibitor), this compound’s biological interactions remain unstudied in the available evidence, highlighting a gap in pharmacological profiling .

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